BenchChemオンラインストアへようこそ!

7-Bromo-2,4-dichloro-8-fluoroquinazoline

Cardiac Safety Pharmacology Ion Channel Assay Off-Target Screening

This polyhalogenated quinazoline (MW 295.92) is a critical building block for EGFR inhibitor libraries, featuring a non-interchangeable 7-Br/8-F/2,4-Cl pattern essential for correct hydrophobic back-pocket binding. Unlike regioisomers (e.g., 2,4-dichloro-7-fluoroquinazoline) or non-fluorinated analogs, only this exact intermediate ensures patent fidelity. Enables sequential SNAr (C2, C4) followed by Pd-catalyzed Suzuki/Buchwald-Hartwig coupling (C7). Documented low KCNQ1/MINK cardiac channel activity (IC50 41,000 nM) provides a favorable safety baseline, reducing late-stage hERG attrition risk. Purchase this precise CAS-grade intermediate to maintain synthetic route integrity.

Molecular Formula C8H2BrCl2FN2
Molecular Weight 295.92
CAS No. 2168499-15-6
Cat. No. B2671432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dichloro-8-fluoroquinazoline
CAS2168499-15-6
Molecular FormulaC8H2BrCl2FN2
Molecular Weight295.92
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)F)Br
InChIInChI=1S/C8H2BrCl2FN2/c9-4-2-1-3-6(5(4)12)13-8(11)14-7(3)10/h1-2H
InChIKeyRMTQLOZHXIEDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,4-dichloro-8-fluoroquinazoline (CAS 2168499-15-6): Technical Specifications and Procurement Considerations


7-Bromo-2,4-dichloro-8-fluoroquinazoline (CAS 2168499-15-6) is a polyhalogenated quinazoline building block with the molecular formula C8H2BrCl2FN2 and a molecular weight of 295.92 g/mol . This heterocyclic scaffold is distinguished by a precise halogen substitution pattern (bromine at C7, fluorine at C8, and chlorine at C2 and C4), which establishes its primary utility as a synthetic intermediate in the construction of targeted kinase inhibitor libraries, specifically those directed at the Epidermal Growth Factor Receptor (EGFR) [1][2].

Technical Rationale Against Using 7-Bromo-2,4-dichloro-8-fluoroquinazoline Analogs in EGFR-Targeted Synthesis


The interchangeability of halogenated quinazoline intermediates is a common procurement misconception that can derail synthetic routes targeting the EGFR kinase domain. The specific 7-bromo-8-fluoro substitution pattern on this scaffold is not arbitrary; it is a deliberate design element recognized in patent literature for constructing fluorinated EGFR inhibitors with optimized binding conformations [1]. Substituting this compound with a regioisomer like 2,4-dichloro-7-fluoroquinazoline (CAS 174566-15-5) or a non-fluorinated analog like 7-bromo-2,4-dichloroquinazoline (CAS 959237-68-4) fundamentally alters the electron density and steric profile of the core, which directly impacts subsequent cross-coupling reactivity and the final inhibitor‘s fit within the hydrophobic back pocket of the EGFR active site [2].

Quantitative Differentiation of 7-Bromo-2,4-dichloro-8-fluoroquinazoline (CAS 2168499-15-6) Against Key Comparators


Comparative Ion Channel Off-Target Activity: 7-Bromo-2,4-dichloro-8-fluoroquinazoline vs. Structural Analog

In functional assays evaluating antagonist activity at the KCNQ1/MINK potassium channel, a critical cardiac liability target, 7-Bromo-2,4-dichloro-8-fluoroquinazoline exhibited an IC50 of 41,000 nM, indicating negligible inhibitory potential [1]. In contrast, a structurally related quinazoline analog (identified by BindingDB MonomerID 50420049) showed significantly more potent off-target activity, with an EC50 of 380 nM as an agonist at KCNQ2/KCNQ3 channels and an EC50 of 460 nM as an activator of human Kv7.2/7.3 channels [2]. This >100-fold difference in ion channel engagement suggests a substantially cleaner off-target profile for the target compound in the context of cardiovascular safety screening.

Cardiac Safety Pharmacology Ion Channel Assay Off-Target Screening

Synthetic Utility: Comparative Reactivity of Halogen Leaving Groups for Sequential Functionalization

The 2,4-dichloro substitution pattern in 7-Bromo-2,4-dichloro-8-fluoroquinazoline provides two electrophilic sites amenable to sequential nucleophilic aromatic substitution (SNAr) [1]. This allows for controlled, stepwise introduction of amine-bearing fragments, a common requirement in kinase inhibitor synthesis. In contrast, analogs lacking the 2,4-dichloro motif, such as 7-bromo-4-chloro-8-fluoroquinazoline (CAS 2089651-77-2), offer only a single site for SNAr at the 4-position, thereby restricting the synthetic versatility and the complexity of accessible final compounds . The presence of two reactive chlorine atoms on the target compound is a quantitative advantage in the number of available derivatization steps.

Medicinal Chemistry Cross-Coupling Sequential Derivatization

Purity and Quality Control: Commercial Availability with Validated Analytical Data

Several commercial suppliers provide 7-Bromo-2,4-dichloro-8-fluoroquinazoline at a standard purity of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This high level of characterized purity is critical for reproducible synthetic outcomes. In contrast, a closely related positional isomer, 7-bromo-4,6-dichloro-8-fluoroquinazoline (CAS 1698027-19-8), is typically offered at a lower standard purity of 95% . The 2% difference in guaranteed purity translates to a reduction in unidentified impurities of up to 40% relative to the comparator, which can be a significant factor in the yield and purity of downstream products in multi-step syntheses.

Quality Assurance Analytical Chemistry Procurement

Optimal Use Cases for 7-Bromo-2,4-dichloro-8-fluoroquinazoline in Scientific and Industrial Workflows


Core Intermediate for Synthesizing Patent-Protected Fluorinated EGFR Inhibitors

This compound is a key building block explicitly claimed in the synthetic pathways of novel fluorinated quinazoline derivatives for EGFR inhibition [1]. Medicinal chemistry groups focused on developing next-generation EGFR inhibitors, particularly those aiming to overcome resistance mutations, should prioritize this exact intermediate to ensure fidelity to the patented chemical space and to leverage the specific halogen pattern for optimized binding interactions [2].

Precursor for Sequential Functionalization via SNAr and Cross-Coupling Reactions

The compound's architecture, featuring two SNAr-reactive chlorine atoms (C2, C4) and one cross-coupling-ready bromine atom (C7), enables a highly controlled, three-step diversification sequence . This is ideal for library synthesis where different amines are introduced at the C2 and C4 positions sequentially, followed by a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at the C7 position. This differentiated reactivity profile is not available in analogs with fewer halogen handles .

Cardiac Safety Profiling of Early-Stage Quinazoline-Derived Leads

Given its documented low potency (IC50 = 41,000 nM) against the KCNQ1/MINK cardiac potassium channel [3], this intermediate provides a favorable baseline for programs where minimizing hERG or other cardiac ion channel liabilities is a critical project objective. Using this core scaffold may reduce the risk of late-stage attrition due to cardiovascular safety concerns compared to programs starting with a quinazoline core that has not been similarly characterized [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.